molecular formula C16H13BrN4O2 B2456286 5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415517-80-3

5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2456286
CAS No.: 2415517-80-3
M. Wt: 373.21
InChI Key: HANNHWXCJHVFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their electron-withdrawing properties and are widely used in the field of organic electronics due to their excellent semiconducting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of 5-bromopyrimidine with a diketopyrrolopyrrole derivative. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Stille or Suzuki coupling, which are known for their efficiency in forming carbon-carbon bonds .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of a bromopyrimidine moiety with a diketopyrrolopyrrole core. This structure imparts distinct electronic properties, making it highly effective in applications requiring strong electron-withdrawing capabilities and efficient charge transport .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c17-10-6-18-16(19-7-10)20-8-12-13(9-20)15(23)21(14(12)22)11-4-2-1-3-5-11/h1-7,12-13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANNHWXCJHVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=C(C=N3)Br)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.